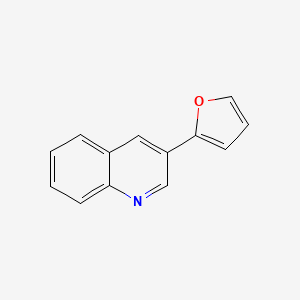
3-(Furan-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)quinoline is a heterocyclic compound that combines a quinoline moiety with a furan ring. Quinoline is a nitrogen-containing aromatic compound, while furan is an oxygen-containing aromatic compound. The fusion of these two rings results in a compound with unique chemical and biological properties. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)quinoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone with furan-2-carboxaldehyde under acidic conditions. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a furan-2-boronic acid is coupled with a 2-bromoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Furan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and furan rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed:
- Oxidation of the furan ring forms furan-2-carboxylic acid derivatives.
- Reduction of the quinoline ring forms tetrahydroquinoline derivatives.
- Substitution reactions yield various functionalized quinoline and furan derivatives .
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including antimalarial and anti-inflammatory properties.
Industry: Used in the development of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)quinoline involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits bacterial and fungal enzymes, disrupting their metabolic processes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Antimalarial Activity: It interferes with the heme detoxification process in Plasmodium parasites, leading to their death
Comparación Con Compuestos Similares
Quinoline: A nitrogen-containing aromatic compound with similar biological activities.
Furan: An oxygen-containing aromatic compound with applications in organic synthesis.
2-(Furan-2-yl)quinoline: A closely related compound with a furan ring attached at the 2-position of the quinoline ring
Uniqueness: 3-(Furan-2-yl)quinoline is unique due to the specific positioning of the furan ring at the 3-position of the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Propiedades
Número CAS |
129887-24-7 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
3-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H9NO/c1-2-5-12-10(4-1)8-11(9-14-12)13-6-3-7-15-13/h1-9H |
Clave InChI |
NKZMSQASQVABNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
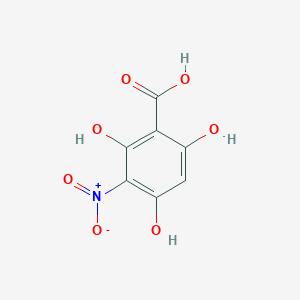
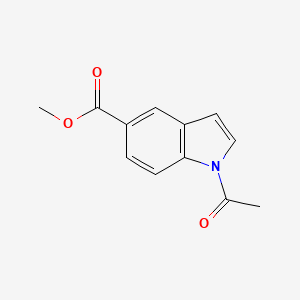
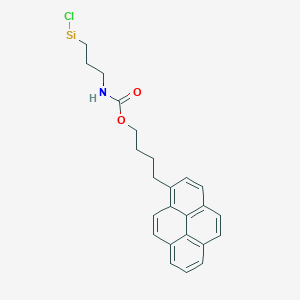
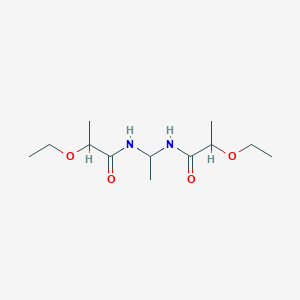
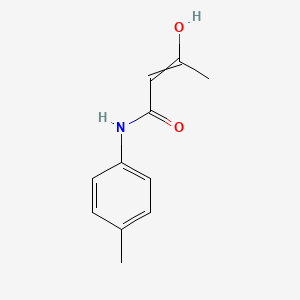
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
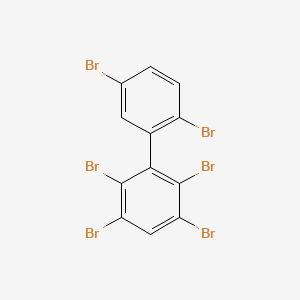
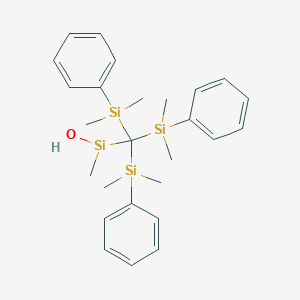
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
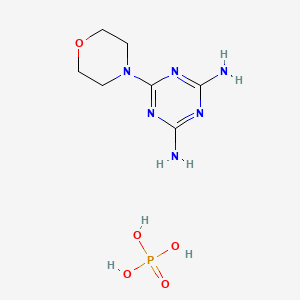
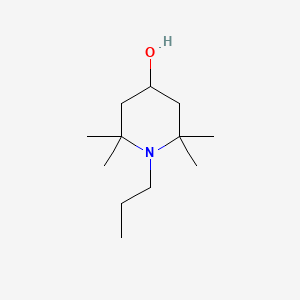
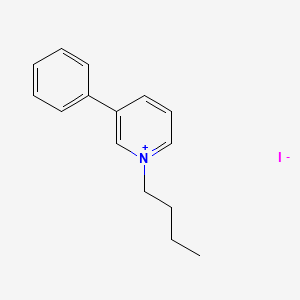
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
